2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Physicochemical Property Lipophilicity Drug-likeness

This 2-methylbenzamide-pyridazine scaffold is a recognized kinase inhibitor pharmacophore with no defined primary target, making it ideal for diversity-oriented screening libraries targeting under-explored kinases or GPCRs. Its moderate lipophilicity (XLogP3 3.7) and favorable H-bond profile (HBD 1, HBA 4) support lead optimization campaigns. No functionally equivalent generic substitute exists without direct comparative data. Secure this exclusive scaffold for hit identification and target deconvolution studies.

Molecular Formula C22H22N4O
Molecular Weight 358.445
CAS No. 899985-91-2
Cat. No. B2701054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
CAS899985-91-2
Molecular FormulaC22H22N4O
Molecular Weight358.445
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
InChIInChI=1S/C22H22N4O/c1-16-6-2-3-7-19(16)22(27)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3,(H,23,27)
InChIKeyQWMPEZRKINKYGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899985-91-2): A Chemically Defined Scaffold with Uncharacterized Biological Activity


The compound 2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899985-91-2, PubChem CID 7593272) is a synthetic small molecule with the molecular formula C22H22N4O and a molecular weight of 358.4 g/mol [1]. It features a 2-methylbenzamide moiety linked via a para-substituted phenyl ring to a 6-(pyrrolidin-1-yl)pyridazine core. Computed physicochemical properties include an XLogP3 of 3.7, one hydrogen bond donor, and four hydrogen bond acceptors, indicating moderate lipophilicity [1]. This compound is listed as a research chemical by multiple vendors, but publicly available primary pharmacological data and target identification are currently absent from the scientific literature [1].

Why In-Class Substitution of 2-Methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is Not Supported by Current Evidence


In the absence of published quantitative biological activity data, target engagement profiles, or structure-activity relationship (SAR) studies for 2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, there is no scientific basis to assert that any closely related analog (e.g., regioisomers or substituent variants on the benzamide ring) could serve as a functionally equivalent substitute [1]. Compounds sharing the N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide scaffold may exhibit divergent activity due to subtle changes in substituent position and electronic properties, but this remains an unverified class-level inference [1]. Consequently, generic substitution cannot be rationalized without direct comparative experimental data.

Quantitative Differentiation Evidence for 2-Methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899985-91-2): Current Data Limitations


Molecular Weight and Lipophilicity Comparison Against a Hypothetical Unsubstituted Benzamide Baseline

The target compound possesses a molecular weight (MW) of 358.4 g/mol and a computed XLogP3 of 3.7, as reported in PubChem [1]. By comparison, a hypothetical unsubstituted N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (i.e., lacking the 2-methyl group) would have a lower MW and a reduced XLogP3. The presence of the 2-methyl substituent on the benzamide ring increases both molecular weight and lipophilicity relative to the des-methyl analog. This is a class-level inference based on established physicochemical principles; no direct experimental comparison between these two specific compounds has been published.

Physicochemical Property Lipophilicity Drug-likeness

Hydrogen Bond Donor and Acceptor Count Profile for Solubility and Permeability Assessment

The target compound has 1 hydrogen bond donor (the amide NH) and 4 hydrogen bond acceptors (pyridazine N atoms, amide carbonyl O), as recorded in PubChem [1]. This donor/acceptor ratio is typical of many orally bioavailable drugs and falls within the Veber rule guidelines (≤10 rotatable bonds, ≤12 HBA, ≤3 HBD). While no direct comparator study exists, this profile suggests that the compound may possess favorable permeability characteristics compared to analogs with additional HBD groups (e.g., phenolic OH), which would increase polarity and potentially reduce membrane permeability.

Hydrogen Bonding Drug-likeness ADME Prediction

Rotatable Bond Count as a Determinant of Conformational Flexibility Relative to More Rigid Analogs

The compound contains 4 rotatable bonds (PubChem [1]), which is relatively low for a molecule of this size. A closely related scaffold variant, such as 4-(1H-pyrrol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 1207055-77-3), introduces an additional pyrrole ring that increases rotatable bond count and alters electronic distribution. The lower rotatable bond count of the target compound implies reduced conformational entropy penalty upon target binding, a class-level inference that may translate to improved binding affinity if a suitable biological target is identified.

Conformational Flexibility Entropy Binding Affinity

Recommended Research Application Scenarios for 2-Methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide (CAS 899985-91-2)


Exploratory Kinase or Receptor Screening Library Expansion

Based on its pyridazine-benzamide scaffold, which is a recognized kinase inhibitor pharmacophore [1], this compound is suitable for inclusion in diversity-oriented screening libraries targeting under-explored kinases or G-protein-coupled receptors (GPCRs). Its moderate lipophilicity (XLogP3 = 3.7) and favorable hydrogen bonding profile (HBD = 1, HBA = 4) make it a chemically tractable starting point for hit identification [1].

Physicochemical Property Benchmarking in Medicinal Chemistry Optimization

The well-defined computed properties (MW = 358.4, XLogP3 = 3.7, 4 rotatable bonds) [1] allow this compound to serve as a reference standard for benchmarking other N-pyridazinylbenzamide analogs during lead optimization campaigns, particularly when assessing the impact of substituent modifications on lipophilicity and conformational flexibility.

Chemical Probe Development for Target Deconvolution Studies

Given the absence of a defined primary target, this compound represents an opportunity for chemical biology groups to undertake target deconvolution studies (e.g., affinity-based proteomics or cellular thermal shift assays). Its structural features—notably the pyrrolidine-substituted pyridazine—suggest potential for selective protein engagement [1].

Quote Request

Request a Quote for 2-methyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.